molecular formula C16H18N2OS2 B429793 3-allyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 316357-97-8

3-allyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B429793
CAS No.: 316357-97-8
M. Wt: 318.5g/mol
InChI Key: CQDCLUMJTBQCKR-UHFFFAOYSA-N
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Description

3-allyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a thieno[2,3-d]pyrimidine precursor.

    Introduction of the prop-2-en-1-yl group: This step often involves an alkylation reaction using prop-2-en-1-yl halides under basic conditions.

    Attachment of the 2-methylprop-2-en-1-yl sulfanyl group: This can be done through a nucleophilic substitution reaction where a thiol group reacts with a 2-methylprop-2-en-1-yl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the prop-2-en-1-yl groups, converting them to saturated alkyl chains.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as stability and reactivity.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core with prop-2-en-1-yl and 2-methylprop-2-en-1-yl sulfanyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

316357-97-8

Molecular Formula

C16H18N2OS2

Molecular Weight

318.5g/mol

IUPAC Name

10-(2-methylprop-2-enylsulfanyl)-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C16H18N2OS2/c1-4-8-18-15(19)13-11-6-5-7-12(11)21-14(13)17-16(18)20-9-10(2)3/h4H,1-2,5-9H2,3H3

InChI Key

CQDCLUMJTBQCKR-UHFFFAOYSA-N

SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC=C

Canonical SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC=C

Origin of Product

United States

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